molecular formula C30H29N3O B12122740 [4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide

[4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide

Cat. No.: B12122740
M. Wt: 447.6 g/mol
InChI Key: GQNVDUOOGWDWKO-UHFFFAOYSA-N
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Description

[4-(Diphenylmethyl)piperazinyl]-N,N-dibenzamide is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and two benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide typically involves the reaction of 1-(diphenylmethyl)piperazine with benzoyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane or toluene, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[4-(Diphenylmethyl)piperazinyl]-N,N-dibenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of new drugs and therapeutic agents .

Medicine

In medicine, this compound is explored for its potential pharmacological properties, including antihistaminic and antiallergic activities .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a reference standard in analytical chemistry .

Mechanism of Action

The mechanism of action of [4-(diphenylmethyl)piperazinyl]-N,N-dibenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the piperazine ring with two benzamide groups, which may confer distinct pharmacological properties and applications .

Properties

Molecular Formula

C30H29N3O

Molecular Weight

447.6 g/mol

IUPAC Name

4-benzhydryl-N,N-diphenylpiperazine-1-carboxamide

InChI

InChI=1S/C30H29N3O/c34-30(33(27-17-9-3-10-18-27)28-19-11-4-12-20-28)32-23-21-31(22-24-32)29(25-13-5-1-6-14-25)26-15-7-2-8-16-26/h1-20,29H,21-24H2

InChI Key

GQNVDUOOGWDWKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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